4-[(1-Methylpyrrolidin-3-yl)oxy]piperidine is a chemical compound characterized by the molecular formula and a molecular weight of 184.28 g/mol. This compound is notable for its structural features, which include a piperidine ring substituted with a 1-methylpyrrolidin-3-yl ether group. The compound is primarily studied for its potential applications in medicinal chemistry and organic synthesis, serving as an intermediate in the development of various pharmaceuticals and biologically active compounds.
This compound is classified under piperidine derivatives, which are known for their diverse biological activities. It can be sourced from chemical suppliers such as Sigma-Aldrich and Benchchem, where it is often utilized in research settings for its synthetic utility and potential therapeutic effects .
The synthesis of 4-[(1-Methylpyrrolidin-3-yl)oxy]piperidine typically involves the reaction of piperidine with 1-methylpyrrolidin-3-ol. This reaction can be carried out under specific conditions that favor the formation of the ether linkage between the two nitrogen-containing rings.
The general procedure includes:
The molecular structure of 4-[(1-Methylpyrrolidin-3-yl)oxy]piperidine can be represented by its InChI (International Chemical Identifier) string:
Key structural data includes:
4-[(1-Methylpyrrolidin-3-yl)oxy]piperidine can participate in various chemical reactions:
These reactions often require careful control of conditions such as temperature, solvent choice, and reaction time to optimize yields and selectivity.
The mechanism of action for 4-[(1-Methylpyrrolidin-3-yl)oxy]piperidine involves its interaction with specific biological targets, including receptors or enzymes within biological systems. The compound may exert pharmacological effects by modulating enzyme activity or receptor signaling pathways, though detailed pathways are still subjects of ongoing research.
The melting point, boiling point, and specific gravity are not universally defined in available literature but can be determined through experimental methods during synthesis.
4-[(1-Methylpyrrolidin-3-yl)oxy]piperidine has several applications across various fields:
The compound’s primary significance lies in its application as a spacer or core structure in dual-target ligands, particularly those addressing comorbid pain and addiction pathways. Its modular design bridges pharmacophores targeting distinct receptor systems:
Molecular Architecture and Physicochemical Properties
Table 1: Key Properties of 4-[(1-Methylpyrrolidin-3-yl)oxy]piperidine
Property | Value | Significance |
---|---|---|
Molecular Formula | C₁₀H₂₀N₂O | Balanced carbon/nitrogen ratio for CNS penetration |
Molecular Weight | 184.28 g/mol | Optimal for BBB transit (<500 Da) |
Hydrogen Bond Acceptors | 3 (N₂O) | Facilitates water solubility |
Hydrogen Bond Donors | 1 (N-H) | Enhances target binding interactions |
Topological Polar Surface Area | ~23 Ų | Predicts moderate membrane permeability |
Physical Form | Liquid | Simplifies synthetic handling |
This balanced profile contributes to favorable Central Nervous System Multiparameter Optimization (CNS-MPO) scores (>4.0 predicted), a critical metric for compounds designed to act within the brain [7] [10]. The molecule’s conformational flexibility allows it to adopt orientations that spatially align pharmacophores for simultaneous engagement of:
Therapeutic Applications and Mechanism
Hybrid ligands incorporating this scaffold exploit the synergistic relationship between opioid and dopaminergic systems:
Table 2: Therapeutic Applications of Hybrid Compounds Using This Scaffold
Therapeutic Area | Target Engagement | Biological Outcome |
---|---|---|
Opioid Use Disorder (OUD) | MOR agonist + D3R antagonist | Analgesia with reduced self-administration liability |
Neuropathic Pain | Peripheral MOR activation | Anti-hyperalgesia without central side effects |
Alzheimer’s Disease* | Histamine H3 antagonism | Improved cognitive function (via related analogs) |
Inflammation | Bradykinin B1 antagonism | Reduced neurogenic inflammation [9] |
*Based on structural analogs described in patents [9]
The scaffold emerged as a strategic solution to challenges in combining opioid efficacy with anti-addiction properties:
Evolution from Monovalent to Bivalent Strategies
Early opioid therapies (e.g., morphine, oxycodone) suffered from high abuse potential due to unmodulated dopamine release in reward pathways. The development of:
This scaffold enabled the covalent integration of these pharmacologies into single molecules via:
[Opioid Pharmacophore] — Spacer — [Dopaminergic Pharmacophore]
Where 4-[(1-Methylpyrrolidin-3-yl)oxy]piperidine serves as the spacer. Its length (~10-12 bonds) optimally separates pharmacophores to engage both MOR orthosteric sites and D3R secondary binding pockets [7].
Pharmacophore Integration Case Studies
Synthetic Advantages
Table 3: Representative Patents/Applications Utilizing the Scaffold
Patent/Application | Therapeutic Target | Key Claimed Compound Features |
---|---|---|
US-2011201589-A1 [9] | Bradykinin B1 receptor | Derivatives for inflammation and pain |
HEAL Initiative Compounds [7] | MOR/D3R | Dual-ligands for OUD and chronic pain |
CA2521899A1* [5] | Histamine H3 receptor | Piperidine derivatives for neurological disorders |
*Uses structurally related piperidine-oxygen linkers
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 20268-71-7
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8